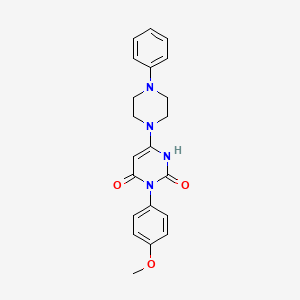
3-(4-methoxyphenyl)-6-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-methoxyphenyl)-6-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative that has been extensively studied for its potential therapeutic properties. It is a small molecule that has shown promising results in various scientific research studies, particularly in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-6-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione is not fully understood. However, it is believed to act through the inhibition of various enzymes and signaling pathways involved in disease progression.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-methoxyphenyl)-6-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione has various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. The compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against neuronal damage.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(4-methoxyphenyl)-6-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione in lab experiments include its small size, ease of synthesis, and potential therapeutic properties. However, the limitations include its relatively low solubility in water and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of 3-(4-methoxyphenyl)-6-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione. These include:
1. Further studies to fully understand the mechanism of action of the compound.
2. Development of novel derivatives with improved solubility and potency.
3. Investigation of the potential therapeutic properties of the compound in other disease models.
4. Development of new drug delivery systems to improve the efficacy of the compound.
5. Investigation of the potential side effects and toxicity of the compound in preclinical studies.
Conclusion:
In conclusion, 3-(4-methoxyphenyl)-6-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione is a promising small molecule that has shown potential therapeutic properties in various scientific research studies. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
The synthesis of 3-(4-methoxyphenyl)-6-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione involves the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate, followed by the reaction of the resulting intermediate with 4-phenylpiperazine. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Scientific Research Applications
The potential therapeutic properties of 3-(4-methoxyphenyl)-6-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione have been extensively studied in the field of medicinal chemistry. The compound has been shown to exhibit promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
properties
IUPAC Name |
3-(4-methoxyphenyl)-6-(4-phenylpiperazin-1-yl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-28-18-9-7-17(8-10-18)25-20(26)15-19(22-21(25)27)24-13-11-23(12-14-24)16-5-3-2-4-6-16/h2-10,15H,11-14H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPVGHWPGSZYANU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C=C(NC2=O)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-6-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

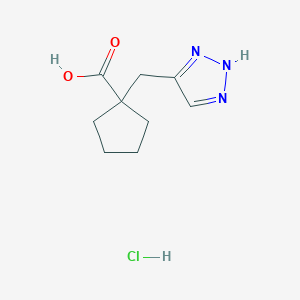


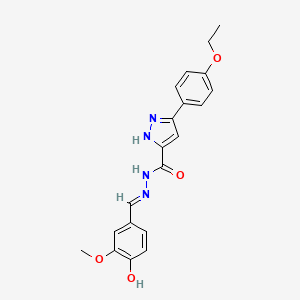

![1'-Benzyl-2-(furan-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one](/img/structure/B2909285.png)
![6-Methyl-3-[2-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]pyrimidin-4-one](/img/structure/B2909286.png)
![7-(Iodomethyl)-2,2-dimethoxy-6-oxaspiro[3.4]octane](/img/structure/B2909287.png)
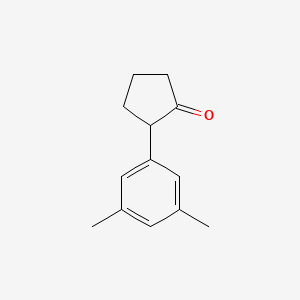
![2-{[3-cyano-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B2909289.png)
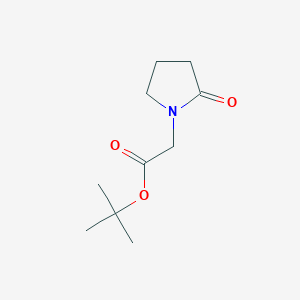

![N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]methanesulfonamide](/img/structure/B2909296.png)
![N-(2,6-dimethylphenyl)-N'-[2-(1H-imidazol-1-yl)phenyl]urea](/img/structure/B2909298.png)